RA-9

Deubiquitinating enzyme inhibition Proteasome-associated DUBs UCHL5/USP14 inhibition

RA-9 (CAS 1262295-74-8) is the definitive tool compound for studying ER stress/UPR activation via 19S RP-associated DUB inhibition without confounding 20S catalytic suppression. Unlike bortezomib or MG-132, RA-9 preserves all three 20S proteolytic activities while inhibiting USP14 and UCHL5 at 20 μM. It uniquely targets UCH-L1, UCH-L3, USP2, USP5, USP8 while sparing USP7/HAUSP and USP14—a selectivity fingerprint not replicated by WP1130 or RA-190. Validated in vivo at 5 mg/kg IP (one-day-on, two-days-off) in ES-2 xenografts. Demonstrates inverse sensitivity in bortezomib-resistant myeloma and synergy with cisplatin. Procure RA-9 to ensure mechanistic reproducibility.

Molecular Formula C32H37Cl4N7O5
Molecular Weight 741.49
CAS No. 1262295-74-8
Cat. No. B610401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRA-9
CAS1262295-74-8
SynonymsRA-9;  RA 9;  RA9; 
Molecular FormulaC32H37Cl4N7O5
Molecular Weight741.49
Structural Identifiers
SMILESNCCCC[C@@H](C(O)=O)NC([C@H](CCCNC(N)=N)NC(N1C/C(C(/C(C1)=C/C2=CC=C(Cl)C(Cl)=C2)=O)=C\C3=CC=C(Cl)C(Cl)=C3)=O)=O
InChIInChI=1S/C32H37Cl4N7O5/c33-22-8-6-18(14-24(22)35)12-20-16-43(17-21(28(20)44)13-19-7-9-23(34)25(36)15-19)32(48)42-26(5-3-11-40-31(38)39)29(45)41-27(30(46)47)4-1-2-10-37/h6-9,12-15,26-27H,1-5,10-11,16-17,37H2,(H,41,45)(H,42,48)(H,46,47)(H4,38,39,40)/b20-12+,21-13+/t26-,27-/m0/s1
InChIKeyBNQKHLJMLJIRBI-PMWHKEQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RA-9 (1262295-74-8) as a Proteasome-Associated DUB Inhibitor for Ovarian Cancer Research


RA-9 (CAS 1262295-74-8) is a small-molecule inhibitor that targets proteasome-associated deubiquitinating enzymes (DUBs), specifically the 19S regulatory particle (19S RP)-associated DUBs including USP14 and UCHL5 [1]. The compound blocks ubiquitin-dependent protein degradation while uniquely preserving 20S proteasome proteolytic activity, triggering endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR) [1]. This mechanism differentiates RA-9 from both classic proteasome inhibitors (e.g., bortezomib) that directly target 20S catalytic activity and from broad-spectrum DUB inhibitors. RA-9 has demonstrated selective apoptosis induction in ovarian cancer cell lines and primary donor-derived cultures, with documented in vivo efficacy in xenograft models [1].

Why RA-9 (1262295-74-8) Cannot Be Substituted with Alternative DUB or Proteasome Inhibitors


Substitution of RA-9 with other DUB inhibitors or proteasome inhibitors introduces critical confounding variables that compromise experimental reproducibility and mechanistic interpretation. First, RA-9 exhibits a distinct inhibitory concentration (20 μM for proteasomal DUB activity in vitro) that differs meaningfully from structural analogs b-AP15 (50 μM) and VLX1570 (10 μM) [1]. Second, RA-9 uniquely preserves 20S proteasome catalytic activity—a property not shared by bortezomib, MG-132, or gambogic acid [2]. Third, RA-9 shows a distinct selectivity profile among DUB family members, inhibiting UCH-L1, UCH-L3, USP2, USP5, and USP8 while sparing Ataxin-3, A20CD, BAP1, Otubain 1, USP7/HAUSP, and USP14 [3]. These compound-specific quantitative parameters preclude simple interchange with in-class analogs and necessitate compound-specific procurement for rigorous scientific studies.

RA-9 (1262295-74-8) Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Proteasomal DUB Inhibitory Activity: RA-9 vs. b-AP15 vs. VLX1570

In a systematic comparative analysis of proteasome-associated DUB inhibitors, RA-9 demonstrated an inhibitory concentration of 20 μM against proteasomal DUB activity in vitro, positioning it with intermediate potency between the weaker analog b-AP15 (50 μM) and the more potent VLX1570 (10 μM IC50) [1]. This quantitative difference in inhibitory concentration has direct implications for experimental design, dosing regimens, and interpretation of downstream biological effects.

Deubiquitinating enzyme inhibition Proteasome-associated DUBs UCHL5/USP14 inhibition

20S Proteasome Activity Preservation: RA-9 vs. Bortezomib and MG-132

RA-9 does not inhibit 20S proteasome catalytic core activities (chymotrypsin-like, trypsin-like, and caspase-like), in stark contrast to classic proteasome inhibitors bortezomib (PS341) and MG-132 which directly suppress these activities [1]. In purified 20S human proteasome assays, RA-9 showed no inhibition at tested concentrations, whereas bortezomib served as the positive control with robust activity suppression [1]. This differential is further supported by findings that gambogic acid inhibits both proteasomal DUB activity and CT-like activity of 20S proteasome (IC50 0.5 μM) [2].

Proteasome inhibition 20S catalytic activity UPS-targeting selectivity

DUB Family Selectivity Profile: RA-9 vs. Broad-Spectrum DUB Inhibitors

RA-9 exhibits a distinct selectivity fingerprint within the DUB family, directly suppressing UCH-L1, UCH-L3, USP2, USP5, and USP8 enzymatic activities, while showing no inhibition against Ataxin-3, A20CD, BAP1, Otubain 1, USP7/HAUSP, or USP14 [1]. Notably, this profile differs from other DUB inhibitors; for instance, WP1130 inhibits UCHL5, USP14, USP5, and USP9x with ≥80% labeling reduction at 5 μM [2], while RA190 selectively targets UCHL5 at 1 μM [2].

DUB selectivity USP8 inhibition UCH-L1 inhibition Target profiling

In Vivo Antitumor Efficacy: RA-9 Monotherapy in Ovarian Cancer Xenograft Model

In an intraperitoneal ES-2 xenograft model of human ovarian cancer, RA-9 administered at 5 mg/kg intraperitoneally on a one-day-on, two-days-off schedule significantly reduced tumor burden at day 12 and prolonged overall survival [1]. The compound was well tolerated by immunodeficient (NCr nu/nu) mice hosts with no reported overt toxicity at this therapeutic dose [1].

Ovarian cancer xenograft In vivo efficacy Preclinical oncology UPS-targeted therapy

Efficacy in Bortezomib-Resistant Multiple Myeloma: Cross-Indication Relevance

RA-9 demonstrated superior efficacy against bortezomib-resistant multiple myeloma cell lines (RPMI8226-V10R and ANBL6-V10R) compared to their bortezomib-sensitive parental lines (RPMI8226 and ANBL6) [1]. This inverse relationship—greater potency in resistant cells than in sensitive parental cells—contrasts with the expected cross-resistance pattern typical of 20S proteasome inhibitors and suggests a distinct mechanism that bypasses common bortezomib resistance pathways [1].

Bortezomib resistance Multiple myeloma Proteasome inhibitor cross-resistance

Cancer Cell Line Selectivity: Ovarian Cancer vs. Breast Cancer Comparative Sensitivity

RA-9 and b-AP15 were evaluated in parallel across a panel of triple-negative breast cancer (TNBC) cell lines, revealing that both DUB inhibitors exert profound effects on TNBC viability but with differential potency patterns [1]. This parallel evaluation provides a cross-cancer context for understanding RA-9 activity: while RA-9 has been most extensively characterized in ovarian cancer models, its activity in TNBC confirms broader UPS-targeting applicability and supports its use as a tool compound for comparative DUB inhibition studies across multiple cancer types [1].

Cancer cell line panel Differential sensitivity Triple-negative breast cancer Ovarian cancer

RA-9 (1262295-74-8) Validated Research Applications Based on Quantitative Evidence


Ovarian Cancer UPS-Stress Mechanistic Studies Requiring 20S-Sparing DUB Inhibition

RA-9 is the appropriate tool compound for studies investigating ER stress and unfolded protein response (UPR) activation in ovarian cancer models without confounding 20S proteasome catalytic inhibition. Unlike bortezomib or MG-132, RA-9 preserves all three 20S catalytic activities (chymotrypsin-like, trypsin-like, and caspase-like) while inhibiting 19S RP-associated DUBs at 20 μM [1]. The validated in vivo dosing schedule of 5 mg/kg IP (one-day-on, two-days-off) in ES-2 ovarian cancer xenograft models provides a reproducible protocol for preclinical efficacy studies [2].

USP8- and UCH-L1-Focused DUB Target Validation Studies

RA-9 uniquely inhibits USP8, UCH-L1, and UCH-L3 while sparing USP7/HAUSP and USP14, making it the compound of choice for target validation studies focused on this specific DUB subset [1]. Alternative inhibitors such as WP1130 (which targets USP5 and USP9x with different potency) or RA190 (UCHL5-selective) do not recapitulate this selectivity fingerprint [2]. Procurement of RA-9 rather than generic DUB inhibitors ensures that observed biological effects can be properly attributed to this defined target profile.

Bortezomib-Resistant Disease Model Investigations

RA-9 demonstrates enhanced activity against bortezomib-resistant multiple myeloma cell lines compared to bortezomib-sensitive parental lines [1]. This inverse sensitivity profile—distinct from the cross-resistance observed with 20S proteasome inhibitors—positions RA-9 as a critical tool compound for studies investigating UPS-targeted therapeutic strategies in the context of acquired proteasome inhibitor resistance. Researchers exploring mechanisms of bortezomib resistance and strategies to overcome it should procure RA-9 rather than alternative 20S-targeting proteasome inhibitors.

Cross-Cancer DUB Inhibition Studies in Breast and Ovarian Cancer Models

RA-9 has been validated in parallel with b-AP15 across triple-negative breast cancer (TNBC) cell lines, demonstrating profound effects on TNBC viability [1]. This cross-cancer validation supports the use of RA-9 as a tool compound for comparative DUB inhibition studies across ovarian and breast cancer models. The documented synergistic activity of RA-9 with cisplatin in ovarian cancer cells further supports combination therapy investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RA-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.